Prosaikogenin G
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Overview
Description
Prosaikogenin G is a glycoside hydrolyzed saikosaponin derived from the saponins of Bupleurum falcatum L., a plant traditionally used in herbal medicine across Asia. This compound is known for its pharmacological and biological activities, particularly its anti-cancer effects .
Preparation Methods
Prosaikogenin G is produced through the recombinant enzymatic hydrolysis of saikosaponins. The process involves the use of two recombinant glycoside hydrolases, BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively. These enzymes exhibit glycoside cleavage activity with saikosaponins at optimal conditions of 30–37°C and pH 6.5–7.0 . Saikosaponin A and D are purified from the crude Bupleurum falcatum L. extract using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F via prosaikogenin F, and saikogenin G via this compound using enzyme transformation with high β-glycosidase activity .
Chemical Reactions Analysis
Prosaikogenin G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Prosaikogenin G has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycoside hydrolysis and enzymatic transformations.
Biology: It is investigated for its role in cellular processes and its effects on cell proliferation and apoptosis.
Mechanism of Action
Prosaikogenin G exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The compound targets specific enzymes and signaling pathways involved in cell growth and survival, such as the inhibition of Angiotensin II-induced proliferation in rat mesangial cells .
Comparison with Similar Compounds
Prosaikogenin G is similar to other glycoside hydrolyzed saikosaponins, such as prosaikogenin F, saikogenin F, and saikogenin G. it is unique in its specific enzymatic transformation process and its distinct pharmacological profile. While prosaikogenin F and saikogenin F also exhibit anti-cancer properties, this compound is particularly noted for its potent inhibitory effects on cancer cell proliferation .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVJIGMYVWUJL-LRSKSROMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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